Sulfate ferreux heptahydraté

Vue d'ensemble

Description

Ferrous sulfate heptahydrate, also known as Iron (II) sulfate heptahydrate, is a hydrate that is the heptahydrate form of iron (2+) sulfate . It is used as a source of iron in the treatment of iron-deficiency anemia . It has a role as a nutraceutical, an anti-anemic agent, and a reducing agent .

Synthesis Analysis

Ferrous sulfate heptahydrate can be synthesized using a green synthesis approach. In one method, Phoenix dactylifera extract was used as a reducing agent and iron sulfate heptahydrate was used as a substrate .Molecular Structure Analysis

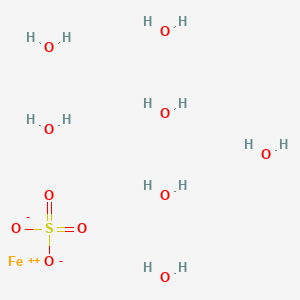

The molecular formula of Ferrous sulfate heptahydrate is FeH14O11S . The IUPAC name is iron (2+);sulfate;heptahydrate . The InChI is InChI=1S/Fe.H2O4S.7H2O/c;1-5 (2,3)4;;;;;;;/h; (H2,1,2,3,4);7*1H2/q+2;;;;;;;;/p-2 .Chemical Reactions Analysis

The intermediate products of thermal decomposition of ferrous sulfate heptahydrate have been investigated. It was found that the monohydrate undergoes dehydration followed by oxidation, or combined hydrolysis and oxidation to Fe 2 O (SO 4) 2 and Fe (OH)SO 4, respectively .Physical And Chemical Properties Analysis

Ferrous sulfate heptahydrate appears as blue-green deliquescent crystals . It has a molar mass of 278.02 g/mol . It is soluble in water with a solubility of 15.65 g/100 mL at 0 °C and 51.35 g/100 mL at 54 °C .Applications De Recherche Scientifique

Enrichissement en fer

Le sulfate ferreux heptahydraté est utilisé dans le traitement des déchets de fer industriels pour en faire un matériau destiné à l’enrichissement en fer . Ceci est particulièrement important pour lutter contre la carence en fer, qui peut entraîner des pathologies comme l’anémie . Les déchets de fer sont dissous dans de l’acide sulfurique, filtrés et cristallisés pour former du sulfate ferreux .

Préparation d’autres composés de fer

Le sulfate ferreux heptahydraté sert de précurseur dans la préparation d’autres composés de fer . Ces composés ont diverses applications, notamment comme revitalisant pour gazon et comme mordant pour la teinture de la laine .

Fabrication d’encre

Le sulfate ferreux heptahydraté est utilisé dans la fabrication d’encre, y compris l’encre à la noix de galle . Ce type d’encre est utilisé depuis des siècles et est réputé pour sa durabilité et sa résistance à la décoloration.

Agent réducteur

En tant qu’agent réducteur, le sulfate ferreux heptahydraté est utilisé dans la réduction du chromate dans le ciment . Ceci est important pour empêcher le rejet de composés de chrome nocifs.

Traitement des eaux usées

Le sulfate ferreux heptahydraté est utilisé dans le traitement des eaux usées . Il joue un rôle important dans l’élimination des contaminants, et son utilisation dans cette application est en hausse dans le monde entier .

Composition du milieu de culture

Le sulfate ferreux heptahydraté a été utilisé pour composer le milieu basal de Bold . Ce milieu est couramment utilisé pour la culture de nombreux types d’algues et de protozoaires.

Études d’analyse thermique

Le sulfate ferreux heptahydraté est utilisé dans les méthodes d’analyse thermique isotherme et dynamique pour étudier sa décomposition thermique à l’air .

Études de cristallisation

Le sulfate ferreux heptahydraté est utilisé dans des études de cristallisation . Ces études sont importantes pour comprendre les propriétés et le comportement de ce composé dans différentes conditions .

Mécanisme D'action

Target of Action

Ferrous sulfate heptahydrate primarily targets the body’s iron deficiency. It is used as an iron supplement to prevent or treat iron deficiency anemia . Iron is necessary for the production of hemoglobin, a protein in red blood cells that carries oxygen from the lungs to all parts of the body .

Mode of Action

Ferrous sulfate heptahydrate works by replacing iron in the body. Iron is found in hemoglobin, myoglobin, and other enzymes, allowing the transportation of oxygen via hemoglobin . The iron in ferrous sulfate is in a form that is easily absorbed by the body, which helps to increase the iron levels in the body and aids in the production of red blood cells .

Biochemical Pathways

The iron provided by ferrous sulfate heptahydrate is crucial for several biochemical pathways. It plays a vital role in the synthesis of DNA and collagen, energy metabolism, immune function, and the regulation of cell growth and differentiation .

Pharmacokinetics

Iron is absorbed in the duodenum and upper jejunum. In individuals with normal serum iron stores, about 10% of an oral dose is absorbed. This absorption rate increases to 20% to 30% in individuals with inadequate iron stores . The protein binding for ferrous sulfate is equal to or greater than 90%. It is bound to transferrin and ferritin, ferroportin, myoglobin, and other enzymes .

Result of Action

The primary result of ferrous sulfate heptahydrate action is the prevention and treatment of iron deficiency anemia. By increasing the iron levels in the body, it supports the formation of erythrocytes, also known as red blood cells . This leads to an increase in the body’s capacity to transport oxygen, thereby alleviating the symptoms of iron deficiency anemia.

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "Ferrous sulfate heptahydrate can be synthesized by reacting iron with sulfuric acid in the presence of water and oxygen.", "Starting Materials": ["Iron", "Sulfuric acid", "Water", "Oxygen"], "Reaction": [ "1. Dissolve iron in dilute sulfuric acid to form ferrous sulfate solution.", "2. Add excess sulfuric acid to the ferrous sulfate solution to prevent oxidation.", "3. Heat the solution to evaporate excess water and concentrate the ferrous sulfate solution.", "4. Cool the concentrated solution to room temperature to allow the formation of ferrous sulfate heptahydrate crystals.", "5. Filter the crystals and wash with cold water to remove impurities.", "6. Dry the crystals at a low temperature to obtain pure ferrous sulfate heptahydrate." ] } | |

Numéro CAS |

7782-63-0 |

Formule moléculaire |

FeH4O5S |

Poids moléculaire |

171.94 g/mol |

Nom IUPAC |

iron;sulfuric acid;hydrate |

InChI |

InChI=1S/Fe.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |

Clé InChI |

HRZKFCSHISLTEI-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Fe+2] |

SMILES canonique |

O.OS(=O)(=O)O.[Fe] |

Apparence |

Solid powder |

Autres numéros CAS |

15491-23-3 7782-63-0 |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

20908-72-9 58694-83-0 10028-21-4 |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Aktiferrin Apo-Ferrous Sulfate biofer Ceferro Conferon Eisendragees-ratiopharm Eisensulfat Stada Feospan Fer-Gen-Sol Fer-in-Sol Feratab Fero-Gradumet Ferodan Ferogradumet Ferro-Gradumet Ferrogamma Ferrograd FERROinfant ferrous sulfate ferrous sulfate, heptahydrate ferrous sulphate Hämatopan Haemoprotect Hemobion Hemofer iron(II) sulfate heptahydrate Kendural Mol-Iron Plastufer Slow-Fe Vitaferro Kapseln |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of ferrous sulfate heptahydrate?

A1: The molecular formula of ferrous sulfate heptahydrate is FeSO4·7H2O, and its molecular weight is 278.02 g/mol.

Q2: What are some methods to determine the content of free water in ferrous sulfate heptahydrate?

A: A rapid method involves using ferrous sulfate monohydrate as a desiccant. Ferrous sulfate heptahydrate is sandwiched between layers of ferrous sulfate monohydrate and filter paper. After a set time, the weight difference of the ferrous sulfate heptahydrate indicates the amount of free water absorbed by the monohydrate. []

Q3: How is ferrous sulfate heptahydrate used in wastewater treatment?

A: Ferrous sulfate heptahydrate serves as a source of ferrous ions (Fe2+) in the Fenton oxidation process, an advanced oxidation process for treating wastewater. It reacts with hydrogen peroxide to generate highly reactive hydroxyl radicals, which degrade organic pollutants. [, ]

Q4: What are alternative reagents for reducing hexavalent chromium in contaminated soil?

A: Sodium thiosulfate presents a less expensive alternative to ferrous sulfate heptahydrate for reducing hexavalent chromium in contaminated soil. It has shown comparable efficacy in reducing Cr(VI) to Cr(III). [, ]

Q5: What is a significant environmental concern associated with the production of titanium dioxide?

A: The production of titanium dioxide generates a substantial amount of ferrous sulfate heptahydrate as a byproduct, leading to waste management challenges. [, ]

Q6: What are some approaches to utilize ferrous sulfate heptahydrate waste?

A: Ferrous sulfate heptahydrate waste can be utilized to co-produce valuable products like sulfuric acid, fine iron powder, and iron oxide red through a process involving oxygen-enriched roasting and cinder fractionation. [] It can also be processed into feed-grade ferrous sulfate monohydrate. []

Q7: Can ferrous sulfate heptahydrate be used to reduce ammonia emissions in poultry farming?

A: Yes, applying ferrous sulfate heptahydrate to poultry manure can effectively reduce ammonia volatilization by lowering manure pH and inhibiting the growth of certain bacteria. [] Studies show that a 10% concentration effectively lowers pH and reduces total coliform bacteria. []

Q8: What are some other applications of ferrous sulfate heptahydrate?

A8: Beyond environmental remediation, ferrous sulfate heptahydrate finds applications in various fields.

- Agriculture: It is used as a fertilizer, particularly for crops requiring iron. [, ]

- Animal feed: It can be incorporated into animal feed to supplement iron levels. [, ]

- Bioleaching: It serves as a medium for sulfur-oxidizing bacteria in bioleaching processes for extracting gold and silver from ores. []

Q9: What are the research needs regarding ferrous sulfate heptahydrate's impact on livestock?

A: While ferrous sulfate heptahydrate is used in animal feed, further research is needed to fully understand its impact on rumen fermentation, microbial communities, and meat quality in different livestock. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(5,6-Dimethoxy-1-benzimidazolyl)-3-[[2-(trifluoromethyl)phenyl]methoxy]-2-thiophenecarboxamide](/img/structure/B1672544.png)

![3-Chloro-2,6-Dimethyl-5-{4-[4-(Trifluoromethoxy)phenoxy]phenyl}pyridin-4-Ol](/img/structure/B1672545.png)

![6-[2-[5-chloro-2-[(2,4-difluorophenyl)methoxy]phenyl]-1-cyclopentenyl]pyridine-2-carboxylic Acid](/img/structure/B1672546.png)